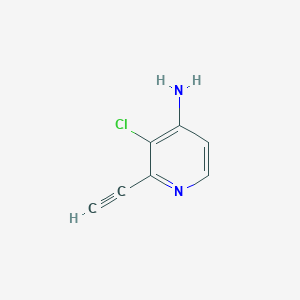![molecular formula C13H22N2O6 B13131563 tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate](/img/structure/B13131563.png)
tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate is a chemical compound with the molecular formula C11H20N2O2. It is known for its unique spirocyclic structure, which consists of a spiro junction between a diazaspirooctane and a carboxylate group. This compound is often used in various research and industrial applications due to its distinctive chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate typically involves the reaction of tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate with oxalic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
科学的研究の応用
tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate
- tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate is unique due to its spirocyclic structure and the presence of both diazaspiro and carboxylate groups. This combination imparts distinctive chemical properties and reactivity, making it valuable for various research and industrial applications .
特性
分子式 |
C13H22N2O6 |
|---|---|
分子量 |
302.32 g/mol |
IUPAC名 |
tert-butyl 1,7-diazaspiro[3.4]octane-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-7-5-11(13)4-6-12-8-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
InChIキー |
XWUVWGSPBULRIO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC12CCNC2.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


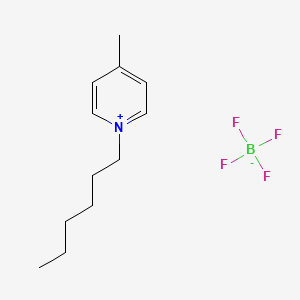
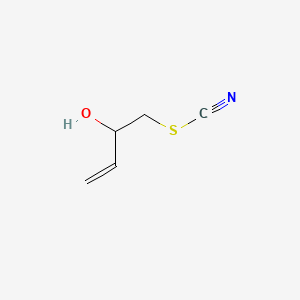
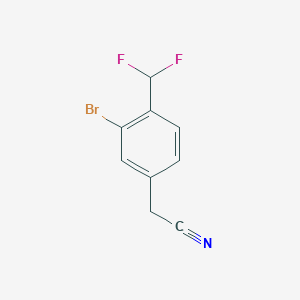
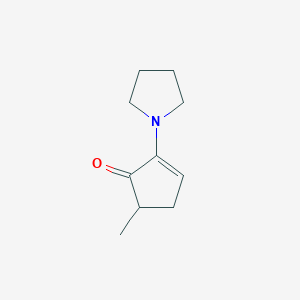
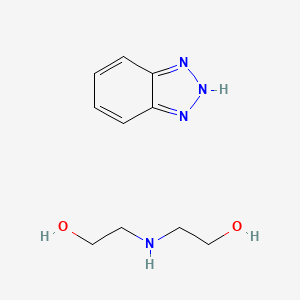
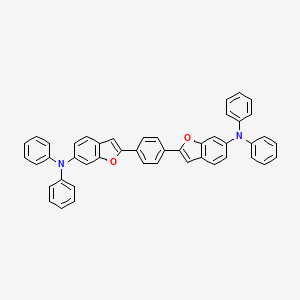
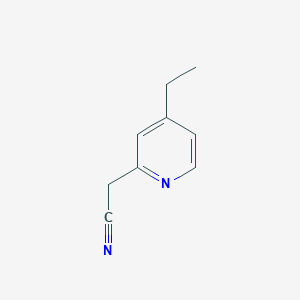
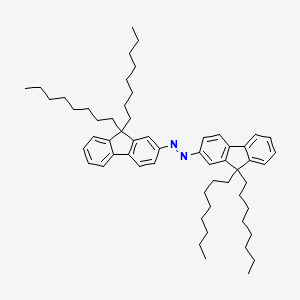

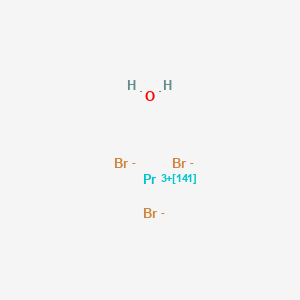
![Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13131546.png)
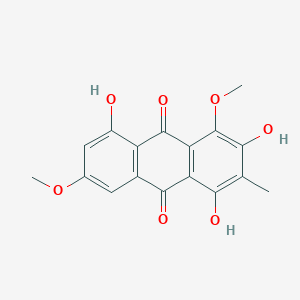
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde](/img/structure/B13131554.png)
